5-(3-Chlorophenyl)oxazole-4-carboxylic acid
CAS No.: 255876-54-1
Cat. No.: VC2500501
Molecular Formula: C10H6ClNO3
Molecular Weight: 223.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 255876-54-1 |
---|---|
Molecular Formula | C10H6ClNO3 |
Molecular Weight | 223.61 g/mol |
IUPAC Name | 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) |
Standard InChI Key | UHZDXZWJFQEEFP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)C2=C(N=CO2)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(N=CO2)C(=O)O |
Introduction
Chemical Identity and Nomenclature
Basic Identification
5-(3-Chlorophenyl)oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by an oxazole ring substituted with a 3-chlorophenyl group at position 5 and a carboxylic acid functionality at position 4. The compound is registered with the Chemical Abstracts Service (CAS) registry number 255876-54-1, which serves as its unique identifier in chemical databases and literature . This compound is classified as an oxazole derivative containing both a halogen substituent and a carboxylic acid functional group, creating a versatile chemical scaffold with potential applications in medicinal chemistry and synthetic organic chemistry.
The compound belongs to the broader class of heterocyclic compounds, specifically azoles, which are five-membered rings containing at least one nitrogen atom and at least one other non-carbon atom (oxygen in this case). The presence of the oxazole ring system contributes to its potential biological activity, as oxazoles are known to be present in various pharmaceutically active compounds and natural products. The strategic positioning of substituents around this core structure influences its chemical reactivity and potential interactions with biological targets.
Alternative Nomenclature and Identifiers
The compound is known by several synonyms in chemical databases and literature, which facilitates cross-referencing and identification across different platforms. These synonyms include 4-Carboxy-5-(3-chlorophenyl)-1,3-oxazole and 4-Oxazolecarboxylic acid,5-(3-chlorophenyl)- . The molecular database identifier (MDL Number) associated with this compound is MFCD01934492, providing an additional reference point for database searches .
For computational chemistry and cheminformatics applications, the compound is characterized by its unique InChI code: 1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14), and the corresponding InChI key: UHZDXZWJFQEEFP-UHFFFAOYSA-N . These standardized identifiers enable precise identification and structural representation in chemical databases and literature, facilitating information exchange across different platforms and research communities.
Structural and Physicochemical Properties
Molecular Structure
The molecular structure of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid consists of an oxazole core with two key substituents: a 3-chlorophenyl group at position 5 and a carboxylic acid group at position 4. The oxazole ring is a five-membered heterocyclic structure containing both oxygen and nitrogen atoms, specifically at positions 1 and 3 respectively. This arrangement contributes to the compound's unique electronic properties and reactivity patterns .
The 3-chlorophenyl substituent introduces asymmetry and lipophilicity to the molecule, while the carboxylic acid group provides an acidic center and potential for hydrogen bonding interactions. This combination of structural features creates a molecule with diverse chemical characteristics and potential for further derivatization. The presence of both electron-withdrawing (chlorine, carboxylic acid) and electron-donating (aromatic ring) groups contributes to the compound's electronic distribution and reactivity profile.
Physicochemical Properties
The physicochemical properties of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physicochemical Properties of 5-(3-Chlorophenyl)oxazole-4-carboxylic acid
Property | Value | Source |
---|---|---|
Molecular Formula | C10H6ClNO3 | |
Molecular Weight | 223.61 g/mol | |
Physical State | Solid | |
Purity (Commercial) | ≥98% | |
Exact Mass | 223.004 | |
Polar Surface Area | 63.33 | |
LogP (calculated) | 2.69320 |
The molecular formula C10H6ClNO3 indicates the precise atomic composition of the compound, consisting of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of 223.61 g/mol places this compound in the low-to-medium molecular weight category, which is favorable for potential drug-like properties according to Lipinski's Rule of Five for drug-likeness.
The calculated LogP value of approximately 2.69 suggests moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability . This property is particularly relevant for potential pharmaceutical applications, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The polar surface area of 63.33 Ų provides insight into the molecule's hydrogen bonding capacity and potential for passive membrane permeation.
Applications and Significance in Research
Synthetic Building Block
Beyond its potential direct applications, 5-(3-Chlorophenyl)oxazole-4-carboxylic acid represents a valuable synthetic building block in organic chemistry. The combination of a heterocyclic core with functional groups suitable for further derivatization makes this compound useful in the construction of more complex molecular architectures.
The compound can serve as an intermediate in the synthesis of extended heterocyclic systems, particularly those incorporating the oxazole scaffold. Additionally, the chlorophenyl moiety provides opportunities for diversity-oriented synthesis through various metal-catalyzed coupling reactions, enabling the generation of compound libraries for screening purposes. Such applications highlight the compound's significance in both academic research and industrial chemistry settings.
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